![molecular formula C11H9Cl2F3O2 B14055855 1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one](/img/structure/B14055855.png)
1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one
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Description
1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H9Cl2F3O2 and its molecular weight is 301.09 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-3-(2-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one, a compound with the CAS number 1804261-75-3, belongs to a class of organic compounds characterized by the presence of halogenated and trifluoromethoxy groups. These structural features suggest potential biological significance, particularly in antimicrobial and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H9Cl2F3O2, with a molecular weight of 301.09 g/mol. The presence of the trifluoromethoxy group is notable for its electron-withdrawing properties, which can enhance the compound's lipophilicity and potentially its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H9Cl2F3O2 |
Molecular Weight | 301.09 g/mol |
Purity | NLT 98% |
Antimicrobial Activity
Research has indicated that halogenated compounds often exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds containing trifluoromethoxy groups showed enhanced antibacterial efficacy against gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis suggested that the incorporation of trifluoromethyl groups significantly increases antibacterial potency compared to non-fluorinated analogs .
Case Study:
In vitro assays demonstrated that derivatives similar to this compound exhibited submicromolar activity against MRSA strains, indicating a promising therapeutic potential .
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Preliminary studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines while exhibiting low cytotoxicity towards normal cells. For instance, compounds with similar frameworks have demonstrated activity against breast cancer and colorectal cancer cell lines .
Table: Summary of Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Cytotoxicity to Normal Cells |
---|---|---|---|
Derivative A | Breast Cancer | 5.0 | Low |
Derivative B | Colorectal Cancer | 10.0 | Low |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Cell Growth: The trifluoromethoxy group may interact with cellular targets involved in proliferation pathways.
- Disruption of Membrane Integrity: Halogenated compounds can disrupt bacterial membranes, leading to cell lysis.
- Targeting Enzymatic Pathways: Similar compounds have been shown to inhibit enzymes crucial for cancer cell survival.
Properties
Molecular Formula |
C11H9Cl2F3O2 |
---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
1-chloro-3-[2-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O2/c12-5-8(17)4-7-2-1-3-10(9(7)6-13)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
RVXNHNFOIOJEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)CCl)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.